4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Description
The compound 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured arylidene group. Key structural features include:
- Thiazolidinone core: A five-membered ring with sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively, and a thiocarbonyl (C=S) group at position 2 .
- Z-configuration: The exocyclic double bond between C5 of the thiazolidinone and the arylidene group adopts a Z-geometry, influencing molecular planarity and intermolecular interactions .
- A 2-methoxyphenyl 2-methylbenzoate ester at the arylidene position, enhancing lipophilicity and steric bulk .
This compound’s synthesis likely involves condensation of a substituted thiosemicarbazide with chloroacetic acid, followed by esterification, as seen in analogous thiazolidinones .
Properties
Molecular Formula |
C24H19NO5S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H19NO5S2/c1-15-6-3-4-8-18(15)23(27)30-19-10-9-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-17-7-5-11-29-17/h3-13H,14H2,1-2H3/b21-13- |
InChI Key |
VBCLCPHJJHTIRP-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzoate Ester: The final step involves esterification of the phenol group with 2-methylbenzoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide.
Reduction: The thiazolidinone core can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its thiazolidinone core.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate involves interaction with various molecular targets:
Enzyme Inhibition: The thiazolidinone core can inhibit enzymes by binding to their active sites.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
- N3 Substituent: The target compound’s furan-2-ylmethyl group distinguishes it from fluorophenyl (e.g., ) or benzyl (e.g., ) analogs.
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Biological Activity
The compound 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazolidinone ring, a furan moiety, and a methoxy-substituted phenyl group. The presence of these functional groups contributes to its biological activity.
Molecular Formula
- C : 22
- H : 21
- N : 5
- O : 3
- S : 2
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone and furan structures exhibit significant antimicrobial properties. For instance, similar thiazolidinone derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of thiazolidinone derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting it may serve as a lead compound for cancer therapy.
Antioxidant Effects
The antioxidant capacity of this compound has also been evaluated. Studies suggest that the furan moiety may contribute to free radical scavenging activities, which can protect cells from oxidative stress.
Research Findings and Case Studies
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to destabilization.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
